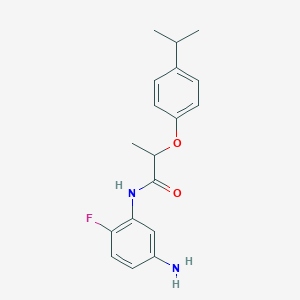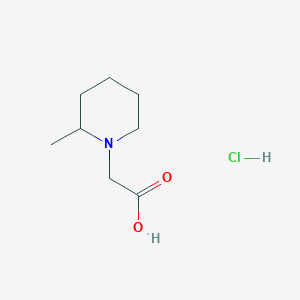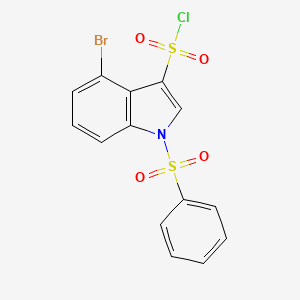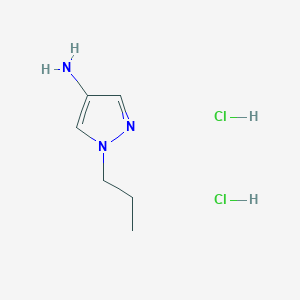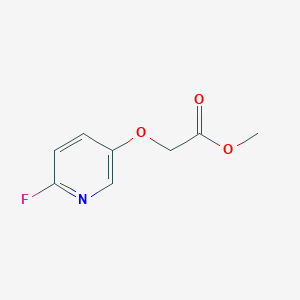
(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester
Overview
Description
“(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester” is a chemical compound with the CAS Number: 1878712-03-8 . Its IUPAC name is methyl 2-((6-fluoropyridin-3-yl)oxy)acetate . It has a molecular weight of 185.15 . This compound is used in scientific research and offers diverse applications due to its unique properties, contributing to advancements in various fields like drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester” is 1S/C8H8FNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester” has a storage temperature of 28 C .Scientific Research Applications
Suzuki–Miyaura Coupling
(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester: is a valuable compound in the field of organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds, which are foundational in creating complex organic structures. The compound can act as a precursor for boronic esters, which are essential reagents in this type of coupling reaction.
Protodeboronation Studies
The compound is used in the study of protodeboronation processes . Protodeboronation is a critical step in organic synthesis that involves the removal of a boron group from boronic esters. This process is essential for the final steps of synthesis where the boron moiety needs to be removed from the final product.
Radical Homologation
Researchers utilize this compound in radical homologation procedures, specifically in Matteson homologation . This method allows for the extension of carbon chains in organic molecules, which is a significant transformation in the synthesis of complex organic molecules.
Synthesis of Natural Products
The compound finds application in the synthesis of natural products, such as the formal total synthesis of indolizidine 209B and d-®-coniceine . These complex molecules have significant biological activities, and their synthesis is crucial for the development of new pharmaceuticals.
Development of Boron Reagents
It serves as a building block in the development of new boron reagents . Boron reagents are widely used in various organic transformations, including oxidations, aminations, halogenations, and C-C bond formations.
Organic Synthesis Methodology
The compound is instrumental in advancing organic synthesis methodology . It is involved in the exploration of new reactions and the development of novel synthetic routes, which can lead to more efficient and sustainable chemical processes.
Safety and Hazards
properties
IUPAC Name |
methyl 2-(6-fluoropyridin-3-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMUSCYZRIFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



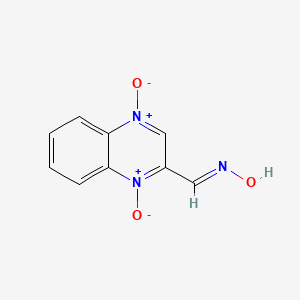
![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)
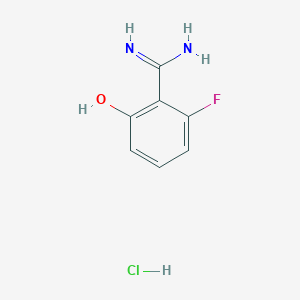
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
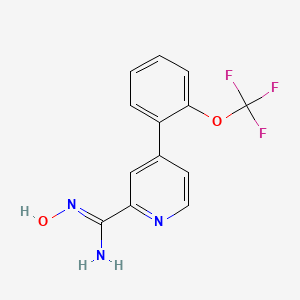
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

